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molecular formula C9H10O5S B8666502 5-Formyl-2-methoxyphenyl methanesulfonate CAS No. 70205-05-9

5-Formyl-2-methoxyphenyl methanesulfonate

Cat. No. B8666502
M. Wt: 230.24 g/mol
InChI Key: QLGNIBMYQWRIBE-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

3-hydroxy-4-methoxybenzaldehyde (2.5 g, 16.4 mmol) was dissolved in DCM (50 ml), then methanesulfonyl chloride (2 g, 17.5 mmol) and TEA (4 ml, 28.6 mmol) were added, and the reaction was stirred at RT for 12 hours. DCM was evaporated, and the mixture was dissolved in ethyl acetate and extracted with HCl 1M, dried over Na2SO4 and evaporated under vacuum to yield 3.3 g of the desired product. (Yield: 87%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>C(Cl)Cl>[CH3:12][S:13]([O:1][C:2]1[CH:3]=[C:4]([CH:5]=[O:6])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
TEA
Quantity
4 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DCM was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with HCl 1M
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)OC1=C(C=CC(=C1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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